2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone is a synthetic organic compound with a molecular formula of C20H19ClN2O2 It is characterized by the presence of a naphthoquinone core substituted with a benzyl-piperidinyl-amino group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone typically involves the following steps:
Formation of the Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of naphthalene derivatives using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Introduction of the Chlorine Atom: Chlorination of the naphthoquinone core is achieved using chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Attachment of the Benzyl-Piperidinyl-Amino Group: The final step involves the nucleophilic substitution reaction between the chloronaphthoquinone and 1-benzyl-4-piperidinylamine under basic conditions, typically using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone undergoes various chemical reactions, including:
Oxidation: The naphthoquinone core can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of the naphthoquinone core can yield hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or ceric ammonium nitrate (CAN) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine (Et3N).
Major Products
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives.
Scientific Research Applications
2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interfere with cellular redox processes.
Biological Studies: Used as a probe to study the mechanisms of enzyme inhibition and redox biology.
Materials Science: Employed in the synthesis of organic semiconductors and photovoltaic materials.
Chemical Biology: Utilized in the development of chemical probes for studying biological pathways.
Mechanism of Action
The mechanism of action of 2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone involves its interaction with cellular redox systems. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a potential anticancer agent. The molecular targets include enzymes involved in redox regulation, such as thioredoxin reductase and glutathione reductase.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Benzyl-4-piperidinyl)amino]-6-methyl-4-pyrimidinol
- N-(5-Chloro-2-pyrimidinyl)-N-(4-piperidinyl)amine
- 1-{3-[(Methylamino)carbonyl]-2-pyridinyl}-4-piperidinecarboxylic acid
Uniqueness
2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone is unique due to its specific substitution pattern on the naphthoquinone core, which imparts distinct redox properties and biological activity. Its ability to generate ROS and induce oxidative stress sets it apart from other similar compounds, making it a valuable tool in both medicinal chemistry and biological research.
Properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)amino]-3-chloronaphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c23-19-20(22(27)18-9-5-4-8-17(18)21(19)26)24-16-10-12-25(13-11-16)14-15-6-2-1-3-7-15/h1-9,16,24H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLPKRQGSUVDAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.